molecular formula C26H16 B1628981 2-Phenylbenzo[B]fluoranthene CAS No. 210487-01-7

2-Phenylbenzo[B]fluoranthene

Cat. No.: B1628981
CAS No.: 210487-01-7
M. Wt: 328.4 g/mol
InChI Key: MRFFOVPLXZINDW-UHFFFAOYSA-N
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Description

2-Phenylbenzo[B]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fluoranthene core substituted with a phenyl group at the benzo[b] position. Fluoranthene derivatives are notable for their structural complexity, environmental persistence, and applications in materials science, particularly in organic light-emitting diodes (OLEDs) due to their tunable photophysical properties . The phenyl substituent enhances electron delocalization, influencing optical and electronic behavior, making it valuable in electroluminescent devices .

Properties

IUPAC Name

12-phenylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-8-17(9-3-1)19-15-23-20-11-5-4-10-18(20)14-24-21-12-6-7-13-22(21)25(16-19)26(23)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFFOVPLXZINDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=CC5=CC=CC=C53)C6=CC=CC=C6C4=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610651
Record name 2-Phenylbenzo[e]acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210487-01-7
Record name 2-Phenylbenzo[e]acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Phenylbenzo[B]fluoranthene typically involves strategic bond disconnections and cyclization reactionsIndustrial production methods may involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-Phenylbenzo[B]fluoranthene undergoes various chemical reactions, including:

Scientific Research Applications

Organic Electronics

Optoelectronic Properties:
2-PBF has been studied for its potential use in OLEDs due to its favorable photophysical properties. Research indicates that compounds derived from 2-PBF exhibit significant fluorescence and can be engineered for efficient light emission. The optical absorption and emission characteristics are critical for device performance, making 2-PBF a subject of interest in the development of next-generation display technologies .

Environmental Toxicology

Carcinogenicity Studies:
Numerous studies have investigated the carcinogenic potential of 2-PBF and related compounds. For instance, benzo[b]fluoranthene (BbF), a structural analogue, has been shown to induce tumors in animal models through various exposure routes, including skin painting and intraperitoneal injections . The mechanisms underlying these effects often involve oxidative stress and DNA damage, highlighting the importance of understanding the toxicological profiles of PAHs like 2-PBF.

Genotoxicity Assessments:
Recent research utilizing advanced sequencing techniques has demonstrated that exposure to BbF leads to dose-dependent mutations across the mouse genome. This underscores the potential genotoxic effects of 2-PBF, warranting further investigation into its environmental impact and health risks associated with exposure .

Data Tables

The following table summarizes key findings related to the applications and effects of 2-PBF:

Application AreaKey FindingsReferences
Organic ElectronicsExhibits strong fluorescence; potential use in OLEDs
Environmental ToxicologyInduces tumors in animal models; oxidative stress and DNA damage observed
GenotoxicityDose-dependent mutations identified; significant increase in mutation frequency post-exposure

Case Study 1: Carcinogenicity in Rodents

A study conducted on Osborne-Mendel rats revealed a significant dose-response relationship between BbF exposure and tumor incidence. The results indicated that higher doses led to increased tumor formation in lung tissues, emphasizing the need for regulatory assessments of PAHs like 2-PBF .

Case Study 2: Genotoxic Effects

In a recent investigation using Duplex Sequencing, researchers assessed the mutagenic effects of BbF on mouse models. The study found that exposure resulted in a marked increase in chromosomal damage, with implications for understanding the long-term health risks associated with PAH exposure .

Mechanism of Action

The mechanism by which 2-Phenylbenzo[B]fluoranthene exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can induce oxidative stress and DNA damage, leading to cellular apoptosis. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Structural Isomers: Benzo[B]fluoranthene vs. Benzo[K]fluoranthene

  • Structural Differences : Benzo[b]fluoranthene and benzo[k]fluoranthene are structural isomers differing in the position of the fused benzene ring on the fluoranthene core. This positional isomerism affects their chemical reactivity and environmental behavior.
  • Formation Pathways : During biomass gasification, benzo[b]fluoranthene forms in higher concentrations than benzo[k]fluoranthene when K-feldspar is used as a bed material, suggesting catalytic selectivity for the benzo[b] isomer .
  • Environmental Detection : Both isomers have identical detection limits (5 µg/L) in gas chromatography-mass spectrometry (GC-MS) analyses, but benzo[b]fluoranthene is more frequently detected in contaminated soils and compost due to its stability .

Table 1: Comparison of Benzo[b]fluoranthene and Benzo[k]fluoranthene

Property Benzo[b]fluoranthene Benzo[k]fluoranthene
Detection Limit (GC-MS) 5 µg/L 5 µg/L
Recovery in IPA Wipes 51% 74–86% (HPAHs avg)
Prevalence in Compost High Moderate

Comparison with Other High-Molecular-Weight PAHs

  • Toxicity and Risk: Benzo[b]fluoranthene is classified as a carcinogen, with risk levels comparable to benzo[a]pyrene and dibenz[a,h]anthracene. However, its environmental persistence is lower than benzo[a]pyrene, as it degrades more readily under UV exposure .
  • Soil Accumulation : In contaminated soils, benzo[b]fluoranthene constitutes a significant proportion of high-molecular-weight PAHs (4-ring association), often co-occurring with pyrene and chrysene .

Table 2: Environmental and Toxicological Profiles of Key PAHs

PAH Carcinogenicity Detection Limit (µg/L) Soil Prevalence
Benzo[b]fluoranthene Yes 5 High
Benzo[a]pyrene Yes 5 Moderate
Dibenz[a,h]anthracene Yes 5 Low

Substituted Fluoranthene Derivatives in OLEDs

  • Electronic Properties: The phenyl group in 2-phenylbenzo[b]fluoranthene localizes the LUMO on the fluoranthene core while delocalizing the HOMO across the phenyl substituent, enhancing fluorescence quantum yield (PLQY) compared to non-substituted fluoranthenes .
  • Performance vs. Amino-Substituted Derivatives: Diarylamino-substituted fluoranthenes (e.g., sym-TPF) exhibit longer OLED lifetimes due to stabilized excited states, but phenyl-substituted variants like 2-phenylbenzo[b]fluoranthene offer broader emission spectra (yellow to red) .

Table 3: Photophysical Properties of Fluoranthene Derivatives

Derivative HOMO Localization LUMO Localization PLQY (%)
2-Phenylbenzo[b]fluoranthene Phenyl group Fluoranthene core 85–90
sym-TPF (Amino-substituted) Aryl substituents Fluoranthene core 78–82

Analytical Challenges

  • Recovery in Extraction: Benzo[b]fluoranthene shows lower recovery (51%) in isopropanol wipes compared to other high-molecular-weight PAHs (74–86%), complicating quantitative analysis in environmental samples .
  • Detection Consistency : Despite its lower recovery, benzo[b]fluoranthene is reliably detected in GC-MS due to its distinct fragmentation pattern, similar to deuterated analogs .

Biological Activity

2-Phenylbenzo[b]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in terms of toxicity and carcinogenicity. This compound is structurally related to other PAHs and exhibits significant interactions with biological systems, making it a subject of various toxicological studies.

Chemical Structure and Properties

2-Phenylbenzo[b]fluoranthene is characterized by a fused ring structure that contributes to its hydrophobic nature and persistence in the environment. Its molecular formula is C19H14C_{19}H_{14}, and it belongs to the class of compounds known for their mutagenic and carcinogenic properties.

Biological Activity

The biological activity of 2-Phenylbenzo[b]fluoranthene can be summarized through its effects on cellular mechanisms, toxicity profiles, and potential for bioaccumulation.

Toxicity and Carcinogenicity

  • Cellular Effects : Studies have shown that exposure to 2-Phenylbenzo[b]fluoranthene can induce apoptosis and oxidative stress in various cell types. For instance, research indicates that at environmentally relevant concentrations, this compound affects mitochondrial membrane potential (MMP) and increases reactive oxygen species (ROS) levels in endothelial cells, leading to compromised blood-brain barrier integrity .
  • Tumor Initiation : In animal models, 2-Phenylbenzo[b]fluoranthene has demonstrated significant tumor-initiating activity. A study involving mouse skin showed that it induced a high incidence of tumors when administered at specific doses, highlighting its potential as a carcinogen . The comparative analysis of tumor initiation among various PAHs indicated that this compound was among the most potent .
  • Bioaccumulation : The bioaccumulation potential of 2-Phenylbenzo[b]fluoranthene has been assessed in aquatic organisms. Research indicates that this compound can accumulate in the tissues of marine species, with significant differences observed between low and high molecular weight PAHs in terms of uptake routes and tissue concentration .

Metabolism

The metabolic pathways of 2-Phenylbenzo[b]fluoranthene have been investigated, revealing the formation of several metabolites which may contribute to its biological effects. Major metabolites identified include hydroxy derivatives that are formed through enzymatic processes in liver tissues .

Case Studies

Several case studies have highlighted the environmental and health impacts of 2-Phenylbenzo[b]fluoranthene:

  • Community Exposure Assessment : A community-based study assessed personal exposure to PAHs, including 2-Phenylbenzo[b]fluoranthene, through passive sampling methods. Results indicated varying levels of exposure correlated with proximity to industrial sources, emphasizing the need for public health strategies to mitigate risk from PAH exposure .
  • Environmental Persistence : Investigations into the environmental fate of 2-Phenylbenzo[b]fluoranthene revealed its persistence in soil and sediment environments, with half-lives reported between 211 to 294 days depending on soil type . This persistence raises concerns regarding long-term ecological impacts.

Summary Table of Biological Effects

Biological EffectObserved OutcomeReference
Apoptosis InductionIncreased apoptosis in endothelial cells
Tumor InitiationHigh incidence of tumors in mouse skin
Reactive Oxygen SpeciesElevated ROS levels observed
BioaccumulationSignificant accumulation in marine organisms
Metabolic ProductsFormation of hydroxy derivatives

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